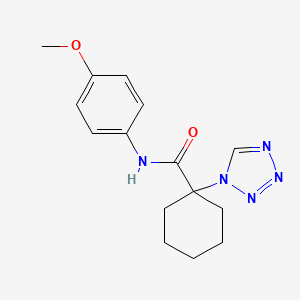
N-cyclopentyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Descripción general
Descripción
N-cyclopentyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H23FN2O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.17435614 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Development for Imaging
The synthesis and evaluation of fluorinated derivatives of WAY 100635, including compounds using 4-fluorobenzoic acid, highlight the exploration of fluorine-18 labeled compounds for potential application in imaging serotonin 5-HT1A receptors in the brain. These studies demonstrate the compounds' biological properties and potential use in positron emission tomography (PET) imaging to assess dynamic changes in serotonin levels and receptor distribution, which is crucial for understanding various psychiatric and neurological disorders (Lang et al., 1999).
Inhibition of Radioligand Defluorination
Research on 18F-FCWAY, a PET radioligand, and the effect of disulfiram on inhibiting its defluorination in humans suggests the importance of minimizing defluorination to enhance brain uptake and imaging quality. This study underscores the potential of disulfiram to improve visualization of 5-HT1A receptors in the brain, which is significant for the diagnosis and study of psychiatric conditions (Ryu et al., 2007).
Molecular Hybridization and Antituberculosis Activity
The design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates through molecular hybridization techniques have shown activity against Mycobacterium tuberculosis. These compounds highlight the therapeutic potential of structurally related benzothiazoles in treating tuberculosis, demonstrating the versatility and medical application of this chemical framework (Jeankumar et al., 2013).
Antithrombotic Activity
Investigations into compounds like AT-1015, a 5-HT(2A) receptor antagonist, have shown significant antithrombotic activity in models of arterial thrombosis without significantly prolonging bleeding time. This suggests potential therapeutic applications in preventing thrombosis with a lower risk of bleeding complications, indicating the importance of receptor-selective antagonists in developing safer antithrombotic therapies (Kihara et al., 2001).
Propiedades
IUPAC Name |
N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c19-15-9-7-13(8-10-15)18(23)21-11-3-4-14(12-21)17(22)20-16-5-1-2-6-16/h7-10,14,16H,1-6,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJNASTZSPHPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-1H-indol-6-yl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanamide](/img/structure/B4507002.png)
![5-(1,3-benzodioxol-5-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4507007.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B4507021.png)
![N-(4-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507027.png)
![[4-(3-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B4507032.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507035.png)
![N-benzyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4507041.png)
![1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4507048.png)

![1-{[1-({5-[(2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4507061.png)
![2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetamide](/img/structure/B4507084.png)
![5-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B4507087.png)
![methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4507097.png)

